molecular formula C15H22N2O B4925025 N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide

カタログ番号 B4925025
分子量: 246.35 g/mol
InChIキー: WVPGFELVCRQNJG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is an inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the degradation of GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications for a range of neurological and psychiatric disorders.

作用機序

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide works by inhibiting GABA-AT, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide increases the levels of GABA in the brain, which has a calming effect on the central nervous system. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has been shown to increase GABA levels in the brain, leading to a range of biochemical and physiological effects. These include reduced seizure activity, improved anxiety-like behavior, and increased pain threshold in animal models. N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has also been shown to have potential therapeutic applications in addiction, as it may reduce the rewarding effects of drugs of abuse.

実験室実験の利点と制限

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has several advantages for laboratory experiments, including its high purity and potency, as well as its ability to increase GABA levels in the brain. However, there are also limitations to using N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide in research, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

将来の方向性

There are several potential future directions for research on N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide. These include further preclinical studies to investigate its potential therapeutic applications in neurological and psychiatric disorders, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new compounds based on the structure of N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide, which may have improved pharmacological properties and therapeutic applications.

合成法

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine with 4-methylbenzoyl chloride, followed by the addition of glycine and subsequent purification. The synthesis method has been optimized for high yield and purity, making N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide a commercially viable compound for research purposes.

科学的研究の応用

N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated that N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide increases GABA levels in the brain, leading to reduced seizure activity and improved anxiety-like behavior in animal models.

特性

IUPAC Name

2-(cyclohexylamino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-7-9-14(10-8-12)17-15(18)11-16-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPGFELVCRQNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n~2~-Cyclohexyl-n~1~-(4-methylphenyl)glycinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。